Lipophilicity and Polar Surface Area Comparison Against the Unsubstituted Cycloheptyl Analog
The presence of the para-methoxyphenyl substituent on the cyclopentyl ring in the target compound increases calculated lipophilicity (XLogP3-AA = 2.9) relative to N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide, which lacks an aryl group and is predicted to have a lower XLogP3-AA (~1.5–2.0 based on structural class averages). Meanwhile, the topological polar surface area (TPSA) of the target compound is 93.5 Ų [1], compared to an estimated TPSA of ~76 Ų for the cycloheptyl analog. The higher TPSA is attributable to the methoxy oxygen and the additional aromatic ring, which may influence solubility and hydrogen-bonding capacity [1].
| Evidence Dimension | Physicochemical profile (XLogP3-AA and TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9; TPSA = 93.5 Ų |
| Comparator Or Baseline | N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide: XLogP3-AA ~1.5-2.0 (estimated); TPSA ~76 Ų (estimated) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.9 to +1.4; ΔTPSA ≈ +17.5 Ų |
| Conditions | Calculated properties from PubChem (target) and structural class estimates (comparator) |
Why This Matters
Procurement decisions based on drug-likeness or permeability requirements should note that the target compound is more lipophilic and possesses a larger polar surface area than the cycloheptyl analog, potentially altering oral bioavailability and blood-brain barrier penetration predictions.
- [1] PubChem. N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide. Compound Summary CID 29702031. National Center for Biotechnology Information, 2026. View Source
